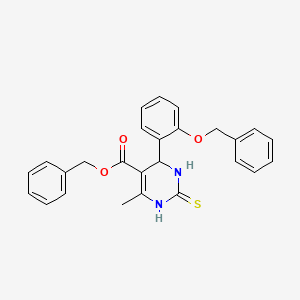

benzyl 6-methyl-4-(2-phenylmethoxyphenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Compounds like the one you mentioned typically belong to the class of organic compounds known as heterocyclic compounds, specifically pyrimidines. Pyrimidines are aromatic compounds that contain a ring structure made up of carbon and nitrogen atoms .

Molecular Structure Analysis

The molecular structure of such compounds typically includes a pyrimidine core, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The other groups attached to this core can greatly influence the properties of the compound .Chemical Reactions Analysis

The chemical reactions involving such compounds can be quite diverse, depending on the functional groups present in the molecule. For instance, the Biginelli reaction mentioned earlier is a key step in the synthesis of similar compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds would depend on the specific functional groups present in the molecule. Generally, compounds with a pyrimidine core tend to be stable and exhibit aromaticity .科学的研究の応用

Synthesis and Medicinal Applications

- Anti-inflammatory and Analgesic Properties : Novel thiazolo[3,2-a]pyrimidines derivatives, related to the core structure of interest, have been synthesized and evaluated for their anti-inflammatory and analgesic activities. These compounds showed promising results as anti-inflammatory agents, indicating their potential use in developing new therapeutic agents for treating inflammation-related diseases (Tozkoparan et al., 1998).

- Antibacterial and Antiviral Activities : Research into thieno[2,3-d]pyrimidines and pyrimidine derivatives revealed significant antibacterial and antiviral activities, particularly against Helicobacter pylori and various viral pathogens. These findings underscore the potential of these compounds in developing novel antimicrobial agents (Carcanague et al., 2002).

Materials Science and Chemistry

- Optical and Electronic Materials : Studies on thiophenyl-substituted benzidines, a category closely related to the compound , have led to the development of transparent polyimides with high refractive indices and small birefringence. These materials exhibit excellent thermomechanical stabilities, making them suitable for applications in optoelectronics and advanced optical materials (Tapaswi et al., 2015).

Synthetic Methodologies

- Advanced Synthesis Techniques : The compound and its derivatives have been synthesized through various innovative methods, including microwave-assisted synthesis and cyclocondensation reactions. These methodologies enhance the efficiency and yield of the synthesis process, contributing to the field of organic synthesis and medicinal chemistry (Qing Chen et al., 2012).

作用機序

Target of Action

The primary targets of F1038-0258 are currently unknown. The compound’s structure suggests it may interact with proteins or enzymes involved in cellular processes

Mode of Action

The compound’s structure suggests it may undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially alter the function of its target proteins or enzymes .

Biochemical Pathways

Given its potential for reactions at the benzylic position, it may influence pathways involving benzylic substrates . The downstream effects of these interactions would depend on the specific pathways and targets involved.

Result of Action

The molecular and cellular effects of F1038-0258’s action are currently unknown. Its potential for reactions at the benzylic position suggests it may induce changes in the function of target proteins or enzymes , which could have various downstream effects on cellular processes.

将来の方向性

特性

IUPAC Name |

benzyl 6-methyl-4-(2-phenylmethoxyphenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N2O3S/c1-18-23(25(29)31-17-20-12-6-3-7-13-20)24(28-26(32)27-18)21-14-8-9-15-22(21)30-16-19-10-4-2-5-11-19/h2-15,24H,16-17H2,1H3,(H2,27,28,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUAABBYKSDIDLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=S)N1)C2=CC=CC=C2OCC3=CC=CC=C3)C(=O)OCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

benzyl 6-methyl-4-(2-phenylmethoxyphenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-(2-oxo-2-((pyridin-3-ylmethyl)amino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2933406.png)

![ethyl 2-({[2-(4-ethylphenyl)-4-oxo-3,4-dihydro-5H-pyrido[2,3-b][1,4]diazepin-5-yl]acetyl}amino)benzoate](/img/structure/B2933407.png)

![3-Bromo-N-[cyano(cyclopropyl)methyl]-4-fluorobenzamide](/img/structure/B2933411.png)

![N-[3-acetyl-10-bromo-6-(2-methylpropyl)-7-oxospiro[1,3,4-thiadiazoline-2,3'-in doline]-5-yl]acetamide](/img/structure/B2933421.png)

![N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B2933422.png)

![N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-2,6-difluorobenzamide](/img/structure/B2933425.png)